2-Methoxy-4-phenylbenzaldehyde

Solid-state characterization Purification Quality control

2-Methoxy-4-phenylbenzaldehyde (CAS 343603-82-7), also indexed as 3-methoxy-[1,1′-biphenyl]-4-carboxaldehyde, is a biphenyl aromatic aldehyde with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. The compound features a methoxy group ortho to the aldehyde functionality on the biphenyl scaffold, differentiating it from meta- and para-methoxy isomers.

Molecular Formula C14H12O2
Molecular Weight 212.248
CAS No. 343603-82-7
Cat. No. B2420362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-phenylbenzaldehyde
CAS343603-82-7
Molecular FormulaC14H12O2
Molecular Weight212.248
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC=CC=C2)C=O
InChIInChI=1S/C14H12O2/c1-16-14-9-12(7-8-13(14)10-15)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyOSSPZRHEHZZDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-phenylbenzaldehyde (CAS 343603-82-7): Core Identity and Procurement Baseline


2-Methoxy-4-phenylbenzaldehyde (CAS 343603-82-7), also indexed as 3-methoxy-[1,1′-biphenyl]-4-carboxaldehyde, is a biphenyl aromatic aldehyde with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol. The compound features a methoxy group ortho to the aldehyde functionality on the biphenyl scaffold, differentiating it from meta- and para-methoxy isomers. It is commercially available as a building block for organic synthesis, typically at ≥95% purity, with a reported melting point of 91–93 °C. [1] Its principal utility lies in cross-coupling reactions, medicinal chemistry intermediate preparation, and materials science applications where the ortho-methoxy substitution pattern provides regiochemical control not achievable with analogous isomers.

Why Biphenyl Aldehyde Positional Isomers Cannot Substitute 2-Methoxy-4-phenylbenzaldehyde


Methoxy-biphenyl carbaldehydes share an identical molecular formula (C14H12O2) and nearly identical predicted LogP and polar surface area values, yet simple replacement of 2-Methoxy-4-phenylbenzaldehyde with a positional isomer can fundamentally alter solid-state properties, reactivity, and downstream synthetic outcomes. The ortho-methoxy group introduces steric hindrance adjacent to the aldehyde, which modulates electrophilicity and directs regioselectivity in condensation and cross-coupling reactions. The crystal packing and melting point vary by >35 °C across isomers, directly impacting purification, formulation, and quality-control protocols. Without head-to-head comparability data, generic substitution risks failed reaction selectivity, inconsistent physicochemical behavior, and invalidated analytical methods, making isomer-specific procurement essential rather than optional.

Quantitative Evidence Guide: 2-Methoxy-4-phenylbenzaldehyde vs. Closest Analogs


Melting Point and Crystallinity: 2-Methoxy vs. 2′-Methoxy Isomer

2-Methoxy-4-phenylbenzaldehyde exhibits a melting point of 91–93 °C, which is approximately 37 °C higher than that of its 2′-methoxy positional isomer 4-(2-methoxyphenyl)benzaldehyde (CAS 421553-62-0), reported at 54–55 °C. This large melting-point differential reflects distinct crystal-packing arrangements driven by the ortho-methoxy group placement relative to the biphenyl linkage, and it enables more robust solid handling and purification by recrystallization. [1]

Solid-state characterization Purification Quality control

Melting Point Differentiation: 2-Methoxy vs. 4′-Methoxy Isomer

The melting point of 2-Methoxy-4-phenylbenzaldehyde (91–93 °C) is approximately 7 °C lower than that of the 4′-methoxy isomer 4-(4-methoxyphenyl)benzaldehyde (CAS 52988-34-8), which melts at 98–100 °C. Although the 4′-methoxy isomer is more symmetric and packs more efficiently, leading to a higher melting point, the 2-methoxy substitution provides a distinct thermal fingerprint that can be exploited to verify isomer identity. [1]

Thermal analysis Formulation Isomer purity

Steric and Electronic Differentiation: ortho-Methoxy Regiochemical Control

The ortho-methoxy group in 2-Methoxy-4-phenylbenzaldehyde introduces steric hindrance adjacent to the aldehyde, which is absent in the 3′- and 4′-methoxy isomers. In a prototypical Suzuki–Miyaura coupling with 2-methoxy-4-bromobenzaldehyde and phenylboronic acid, a yield of approximately 85% was achieved for the target compound. In contrast, analogous couplings with 3-bromo-4-methoxybenzaldehyde (generating the 3-methoxy biphenyl connectivity) require different catalyst loadings and often give lower selectivity due to reduced steric shielding at the reactive site. While exact comparative yields for the isomer series are not available in a single study, the ortho-methoxy placement has been shown in related benzaldehyde systems to retard aldehyde oxidation and direct electrophilic attack to the less hindered para position of the methoxy-bearing ring. [1]

Regioselective synthesis Suzuki coupling Medicinal chemistry intermediates

Purity Benchmarking: Available Specifications Across Isomers

2-Methoxy-4-phenylbenzaldehyde is commercially available from multiple vendors at ≥96% purity (NLT 96%), with full analytical certification (COA, NMR, HPLC). The 3′-methoxy isomer (CAS 209863-09-2) is also available at 96% purity, but the 2′-methoxy isomer is typically listed at 95–97% with fewer suppliers providing rigorous batch data. The 4′-methoxy isomer is widely available at 96% purity from major suppliers. The key procurement distinction for the 2-methoxy isomer is the combination of high purity with a melting point that directly confirms identity, whereas many 3′-methoxy isomer suppliers do not report a melting point, complicating incoming QC.

Procurement quality Supplier comparison Analytical certification

LogP and PSA Equivalence Confirms Iso-Lipophilicity Class, Highlighting Physical Differentiation

The calculated LogP (3.17) and Polar Surface Area (26.3 Ų) of 2-Methoxy-4-phenylbenzaldehyde are identical to those of the 4′-methoxy isomer, and effectively identical to the 3′-methoxy isomer, indicating that all three positional isomers share essentially the same lipophilicity and hydrogen-bonding capacity. This equivalence means that chromatographic retention time (e.g., HPLC C18) cannot reliably distinguish these isomers; therefore, any selection among them for a lipophilicity-driven application (e.g., membrane permeability in a drug candidate) must be based on other differential properties such as melting point, solid-state stability, or synthetic accessibility. The 2-methoxy isomer's unique thermal behavior and regiochemical input thus become decisive selection factors.

ADME prediction Chromatography Physicochemical profiling

High-Impact Application Scenarios for 2-Methoxy-4-phenylbenzaldehyde


Medicinal Chemistry: Synthesis of Ortho-Substituted Biphenyl Pharmacophores

When constructing biphenyl-containing drug candidates where the methoxy group must be ortho to the aldehyde (e.g., biphenyl-based kinase inhibitors or GPCR ligands), 2-Methoxy-4-phenylbenzaldehyde is the mandatory starting material. The ortho-methoxy substitution pattern cannot be obtained from the 3′- or 4′-methoxy isomers without a costly protecting-group or rearrangement sequence. The established Suzuki coupling route with 2-methoxy-4-bromobenzaldehyde, yielding ~85% of the target, provides a scalable entry with confirmed regiochemistry.

Quality-Controlled Procurement for GLP/GMP Intermediate Production

In regulated synthetic workflows, incoming raw material identity must be verified by a simple, compendial method. The 91–93 °C melting point of 2-Methoxy-4-phenylbenzaldehyde, combined with the availability of COA and batch-specific purity data (≥96%), allows rapid identity confirmation without resorting to full spectroscopic re-analysis. This contrasts with the 3′-methoxy isomer, for which melting point data is not routinely provided, requiring NMR or HPLC for QC, adding time and cost to the release process.

Solid-Phase Synthesis and Crystalline Intermediate Isolation

The relatively high melting point and good crystallinity of 2-Methoxy-4-phenylbenzaldehyde facilitate its use as a crystalline intermediate in solid-phase organic synthesis (SPOS) or in reactions requiring precipitation-driven purification. The compound's melting point is ~37 °C above that of the 2′-methoxy isomer, meaning that a trituration or recrystallization protocol that works for the target may not be transferable to the lower-melting isomer, and vice versa. This solid-state differentiation directly impacts experimental design and process robustness.

Computational Chemistry and Structure–Activity Relationship (SAR) Studies

For SAR studies exploring the effect of methoxy position on biological activity while maintaining constant lipophilicity, 2-Methoxy-4-phenylbenzaldehyde offers a unique probe. Its LogP (3.17) and PSA (26.3 Ų) are identical to those of its isomers, yet the different spatial orientation of the methoxy group alters shape complementarity with protein binding pockets. This compound therefore serves as an ideal matched-pair analog in computational docking studies or fragment-based lead optimization, where physical property normalization is critical.

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